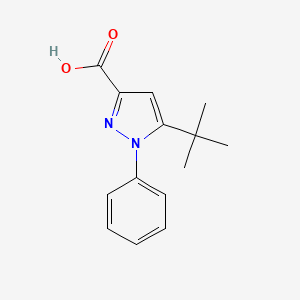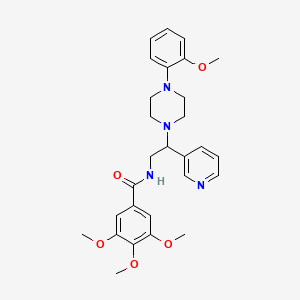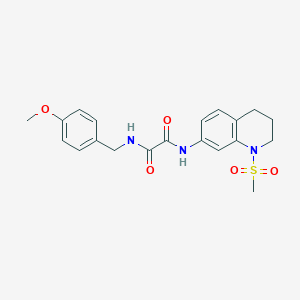
N1-(4-甲氧基苄基)-N2-(1-(甲基磺酰基)-1,2,3,4-四氢喹啉-7-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to be a complex organic molecule with several functional groups. It contains a methoxybenzyl group (a benzene ring with a methoxy and a benzyl substituent), a tetrahydroquinoline group (a heterocyclic compound containing a quinoline backbone and four hydrogen atoms), and an oxalamide group (a type of amide). These groups suggest that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The methoxybenzyl group could potentially be introduced via a Friedel-Crafts alkylation, while the tetrahydroquinoline group could be formed via a Povarov reaction. The oxalamide group could potentially be introduced via amide bond formation.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring in the methoxybenzyl group would likely contribute to the compound’s stability and could participate in π-π stacking interactions. The tetrahydroquinoline group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, which could participate in a variety of reactions, including hydrolysis and condensation reactions. The benzene ring could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and could have a relatively high melting point due to the presence of the benzene ring. The compound could also exhibit solubility in organic solvents due to the presence of the methoxybenzyl and tetrahydroquinoline groups.科学研究应用
配体和受体拮抗剂
一项研究专注于开发 N1-氮杂环磺酰基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚衍生物,以获得有效的 5-HT6 受体配体。一种特定的化合物在体内表现出促认知和类似抗抑郁的特性,突出了其作为具有独特神经益处的 5-HT6 受体拮抗剂的潜力 (Zajdel 等人,2016 年).
抗癌活性
另一个应用涉及合成 1-芳基磺酰基-6-(N-羟基丙烯酰胺)四氢喹啉,它们是有效的组蛋白脱乙酰酶 (HDAC) 抑制剂,对 PC-3 癌细胞表现出细胞毒性。一种化合物表现出显着的抗 HDAC 活性和抗增殖作用,使其成为开发潜在前列腺癌治疗方法的先导化合物 (Yi-Min Liu 等人,2015 年).
抗微管蛋白和抗增殖特性
对取代的四氢异喹啉衍生物的研究揭示了它们对各种癌细胞系抗增殖活性的影响。这些化合物的修饰可以显着影响它们的生物活性,为设计新的抗肿瘤药物提供见解 (Dohle 等人,2014 年).
合成应用
四氢异喹啉的合成多功能性已通过各种研究得到证明。例如,通过二氢蒂巴因酮合成外消旋和手性可待因和吗啡展示了四氢异喹啉衍生物在复杂有机合成中的用途 (Lie 等人,2010 年).
酶促非对映异构化
发现了一种新型的环己胺氧化酶,并将其用于关键右旋美托芬中间体的非对映异构化,展示了一种有效的生物催化方法来合成具有药学重要性的对映体富集化合物 (Xiaofan Wu 等人,2020 年).
安全和危害
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, many organic compounds can be irritants or potentially toxic, so it would be important to use personal protective equipment when handling this substance.
未来方向
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing a tetrahydroquinoline group are often studied for their potential as pharmaceuticals, so this could be one possible direction for future research.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. The actual properties and reactivity of the compound could vary. For a more accurate analysis, experimental data and studies specifically on this compound would be needed.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-9-5-14(6-10-17)13-21-19(24)20(25)22-16-8-7-15-4-3-11-23(18(15)12-16)29(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRQTTKYOFBCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

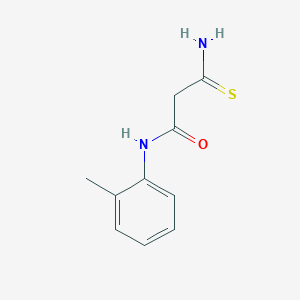
![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
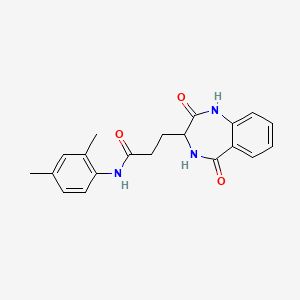
![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
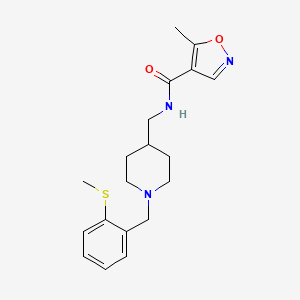
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)
